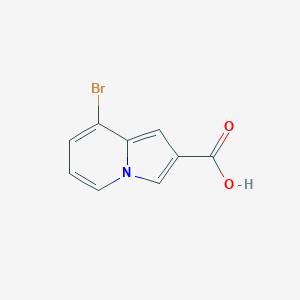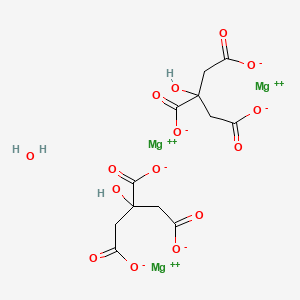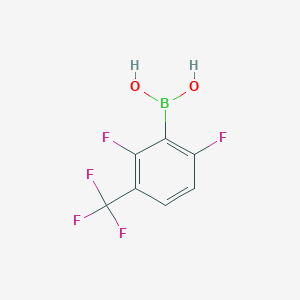
2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-3-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C7H4BF5O2 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group . Boronic acids are a class of weak acids characterized by boron atoms with hydroxy functional groups .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-trifluoromethylphenylboronic acid consists of a phenyl ring (a six-membered aromatic ring) with two fluorine atoms and a trifluoromethyl group attached to it . The boronic acid group is also attached to the phenyl ring . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids, including 2,6-Difluoro-3-trifluoromethylphenylboronic acid, are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .科学的研究の応用
2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of aryl-aryl, aryl-alkyl, and alkyl-alkyl cross-coupling reactions. It has also been used as a reagent in the synthesis of heterocycles and in the preparation of polymers, polyols, and polyamides. In addition, 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% has been used in the synthesis of organic semiconductors, liquid crystals, and polyesters.
作用機序
Target of Action
The primary target of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis .
Mode of Action
In the SM coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium (II) complex forms a new bond with an electrophilic organic group . Following this, the transmetalation step occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in which this compound is involved . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
Its use in organic synthesis suggests that its bioavailability would be influenced by factors such as its stability, solubility, and reactivity .
Result of Action
The action of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in the SM coupling reaction results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including polymers, organic semiconductors, and biologically active molecules .
Action Environment
The efficacy and stability of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the compound’s reactivity . Furthermore, the compound is generally considered environmentally benign, contributing to the broad application of SM coupling .
実験室実験の利点と制限
2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% is a highly versatile compound that can be used in a variety of different reactions. It is relatively easy to synthesize, and it is also fairly stable in air and water. However, it is sensitive to light and air, and it can be difficult to handle in the lab.
将来の方向性
The use of 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% in organic synthesis and medicinal chemistry is still relatively new, and there are many potential future directions for research. For example, it could be used as a catalyst in the synthesis of novel compounds with potential therapeutic applications. It could also be used in the synthesis of polymers, polyols, and polyamides with novel properties. In addition, its ability to stabilize transition states could be exploited in the synthesis of organometallic compounds. Finally, it could be used in the synthesis of organic semiconductors, liquid crystals, and polyesters.
合成法
2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% can be synthesized by a number of different methods, including the direct reaction of 2,6-difluorobenzaldehyde with trimethylborate or the reaction of 2,6-difluorobenzaldehyde with trimethylborate and trifluoromethanesulfonic acid. The direct reaction typically yields higher purity 2,6-Difluoro-3-trifluoromethylphenylboronic acid, 95% than the reaction with trifluoromethanesulfonic acid.
Safety and Hazards
特性
IUPAC Name |
[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSHMZBKZYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

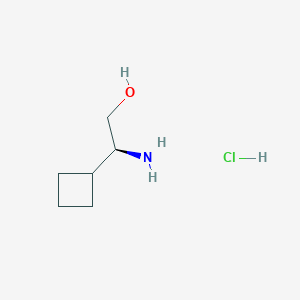
![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
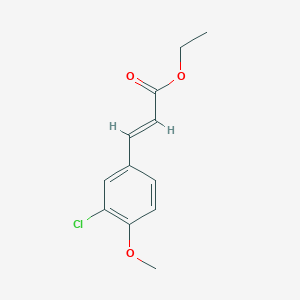
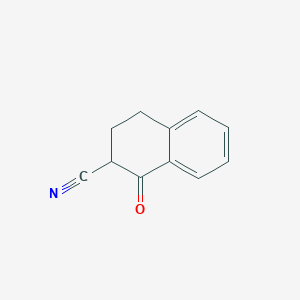
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
